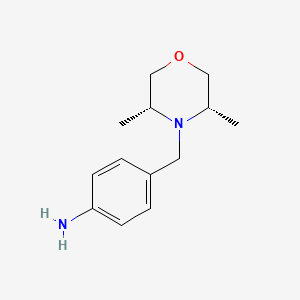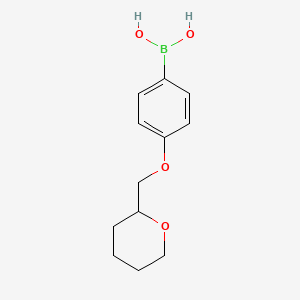![molecular formula C25H20F2N2O2S B582637 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid CAS No. 1257093-40-5](/img/structure/B582637.png)
1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and fluorine substitutions. The benzothiazole ring system is a key structural motif, and the presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are diverse, reflecting the complexity of its structure. Key reactions include the formation of the benzothiazole ring system and the introduction of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its complex molecular structure. The presence of fluorine atoms and the benzothiazole ring system can affect properties such as solubility, stability, and reactivity.Applications De Recherche Scientifique
- By binding to S1P1, TC-SP 14 modulates immune responses. It attenuates the immune reaction to antigen challenges, making it relevant in autoimmune diseases and inflammatory conditions .
Sphingosine-1-Phosphate Receptor Agonist (S1P1 Agonist)
Delayed-Type Hypersensitivity (DTH) Model
Mécanisme D'action
Target of Action
TC-SP 14, also known as 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, is primarily an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor that plays a crucial role in the immune, central nervous, and cardiovascular systems .
Mode of Action
TC-SP 14 interacts with its target, S1P1, by binding to the receptor. This interaction triggers a series of intracellular events that modulate the function of the immune system . The compound has minimal activity at S1P3, another subtype of the S1P receptor .
Biochemical Pathways
The primary biochemical pathway affected by TC-SP 14 involves the modulation of the S1P1 receptor. This modulation prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia . The exact downstream effects of this pathway are complex and involve a variety of cellular processes.
Pharmacokinetics
TC-SP 14 is orally active and possesses acceptable pharmacokinetic characteristics . It has been shown to produce a dose-dependent reduction in circulating blood lymphocytes in animal models . .
Result of Action
The primary result of TC-SP 14’s action is a significant reduction in blood lymphocyte counts and an attenuation of a delayed type hypersensitivity (DTH) response to antigen challenge . This implies that TC-SP 14 could potentially be used in conditions where immune response modulation is beneficial.
Orientations Futures
The future research directions for this compound could include further exploration of its anti-tubercular activity, investigation of other potential biological activities, and optimization of its synthesis process . Further studies could also explore its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGVDIXINMAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?
A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

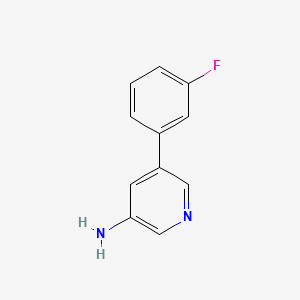
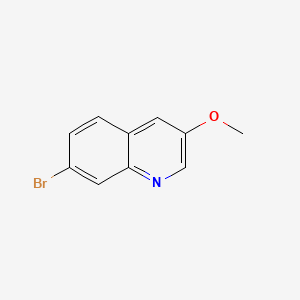

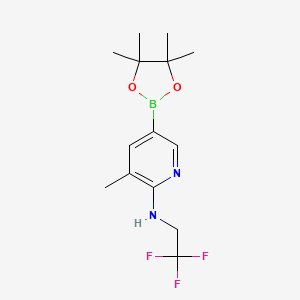
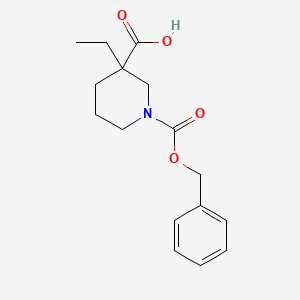

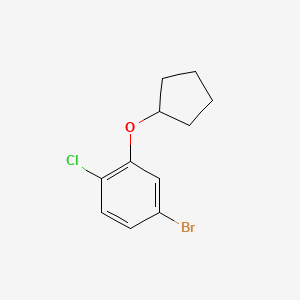

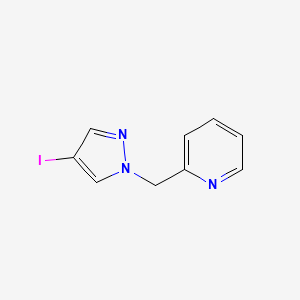
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
